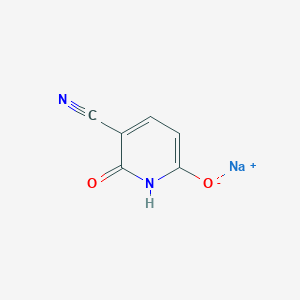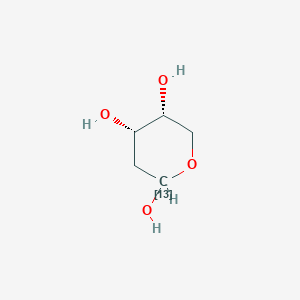
3-Cyano-6-hydroxypyridone Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-6-hydroxypyridone Sodium Salt is a chemical compound with the molecular formula C6H4N2NaO2 . It is used for research purposes.
Synthesis Analysis
The synthesis of 3-Cyano-6-hydroxypyridone Sodium Salt involves several steps. The process begins with 160 g of 1,3-dibenzyluracil, 55.2 g of cyanoacetamide (1.2 eq), 256.6 g of sodium methoxide solution (2.5 eq), and 800 mL of methanol placed in a 2000 L reaction flask . The mixture is stirred and the temperature is raised to 4550 ° C, and the reaction is kept for 6 hours . After the TLC detection reaction was completed, the reaction solution was cooled to 20 to 30 ° C, suction filtered, and the filter cake was rinsed with an appropriate amount of methanol . A filter cake and 800 g of water were placed in a 2000 L reaction flask . The temperature was raised to 7075 ° C, then slowly cooled to 05 ° C for 2 h, and filtered, and the filter cake was rinsed with an appropriate amount of ice water to obtain sodium 3-cyano-2,6-dihydroxypyridine dihydrate .
Molecular Structure Analysis
The molecular structure of 3-Cyano-6-hydroxypyridone Sodium Salt is represented by the formula C6H4N2NaO2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Cyano-6-hydroxypyridone Sodium Salt have been described in the Synthesis Analysis section above .
Wissenschaftliche Forschungsanwendungen
- Researchers have investigated the antitumor properties of 3-Cyano-6-hydroxypyridone Sodium Salt. Specifically, derivatives of this compound, such as 2-oxo-1,2-dihydropyridine-3-carbonitriles and 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles, have shown promising activity against liver carcinoma cell lines (HEPG2) .
- Substituted cyanopyridines, including 3-Cyano-6-hydroxypyridone Sodium Salt, have been associated with antihypertensive effects .
- The pyridine core, including cyanopyridines, has been linked to anti-inflammatory and analgesic properties .
Antitumor Activity
Antihypertensive Properties
Anti-Inflammatory and Analgesic Effects
Antimicrobial Activity
Cardiotonic Potential
Bioisosteres and Anticancer Agents
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that cyanopyridines, a class of compounds to which 3-cyano-6-hydroxypyridone sodium salt belongs, have been found to possess various pharmacological activities .
Mode of Action
Cyanopyridines have been reported to interact with various biological targets, leading to a wide range of biological applications .
Result of Action
Eigenschaften
IUPAC Name |
sodium;5-cyano-6-oxo-1H-pyridin-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2.Na/c7-3-4-1-2-5(9)8-6(4)10;/h1-2H,(H2,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWWPGVNDQWIDY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)[O-])C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N2NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)
![Ethanone, 1-(5-hydroxy-6-methylbicyclo[4.1.0]hept-3-yl)-, [1R-(1alpha,3beta,5beta,6alpha)]-](/img/no-structure.png)



![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)
![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)
![[1'-13C]2'-Deoxyuridine](/img/structure/B583569.png)
![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)


![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)
![[3'-13C]2'-Deoxyuridine](/img/structure/B583575.png)